![molecular formula C10H8ClNO3 B13484978 Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate typically involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate. This reaction produces ethyl 2-ethoxy-6-methylnicotinoylacetate, which is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in 48% hydrobromic acid. The cyclization of the bromoacetylpyridone by the action of silver oxide in methanol gives 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an RXR ligand, it binds to the retinoid X receptor, modulating gene expression and influencing cellular processes. As a TRPV1 antagonist, it inhibits the TRPV1 receptor, which is involved in pain sensation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-5-8(10(13)14-2)6-3-4-7(11)12-9(6)15-5/h3-4H,1-2H3 |
Clé InChI |
OKOPCDAJTHJFLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)N=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
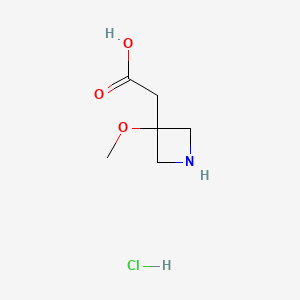
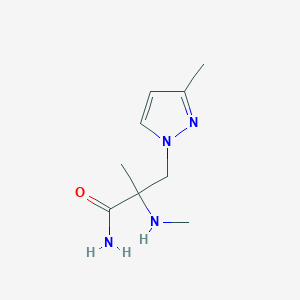
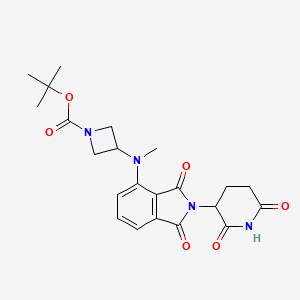

![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
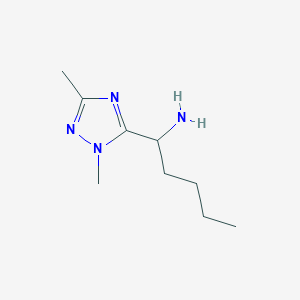
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
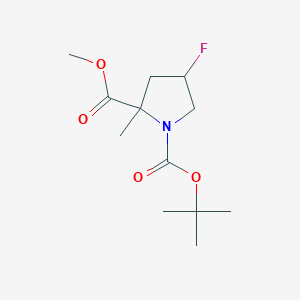
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)

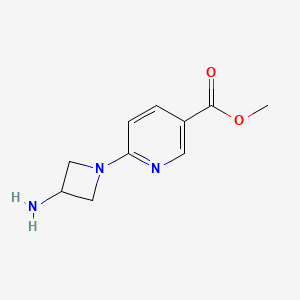
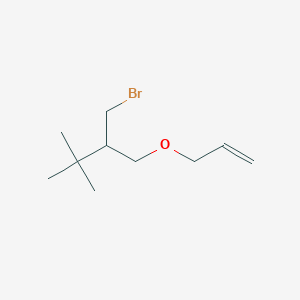
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
